
N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide” is a complex organic compound. It contains an amide group (-CONH2) attached to a benzene ring, indicating that it’s a derivative of benzenecarboxamide. It also has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring attached to a carboxamide group, and a furan ring with amino and chloro substituents. The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .Applications De Recherche Scientifique
Catalytic Applications
- Heterogeneous Catalysis: Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide, have been used as building blocks in supramolecular assemblies, leading to the development of amide functionalized covalent organic frameworks (COFs). These COFs demonstrate significant crystallinity and have been applied as efficient catalysts for Knoevenagel condensation (Li et al., 2019).
Medical and Biological Research
Anticancer Research
N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, structurally related to the subject compound, have been synthesized and evaluated for their potential as anticancer agents, particularly against oestrogen-positive MCF-7 breast cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, indicating potential in cancer treatment (Butler et al., 2013).
Antiallergic Activity
Derivatives of benzamide structures, closely related to this compound, have been developed and demonstrated potent antiallergic activity in various assays. These compounds represent a new class of antiallergic agents (Georgiev et al., 1987).
Antipsychotic Potential
Research on heterocyclic analogues of benzamide derivatives, which include compounds structurally similar to the target compound, has been conducted to assess their potential as antipsychotic agents. Certain derivatives showed promising in vivo activities, indicating potential therapeutic applications in psychiatry (Norman et al., 1996).
Material Science and Chemistry
- Supramolecular Chemistry: BTAs, with structural similarities to this compound, have been widely applied in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. These applications extend to nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .
Propriétés
IUPAC Name |
N-(3-amino-4-chloro-5-oxo-2H-furan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-8(13)10(17-11(7)16)14-9(15)6-4-2-1-3-5-6/h1-5,10H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMZXTHBCQLCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2C(=C(C(=O)O2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
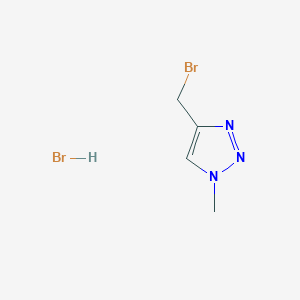
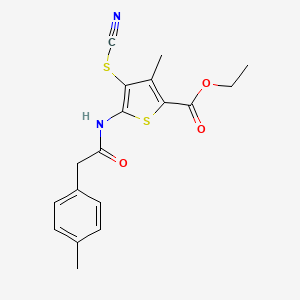
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
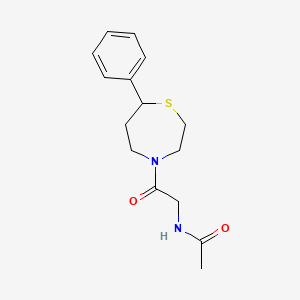
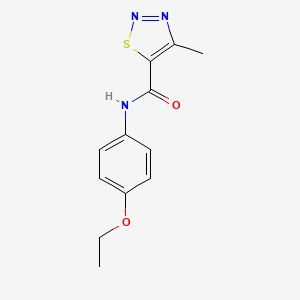
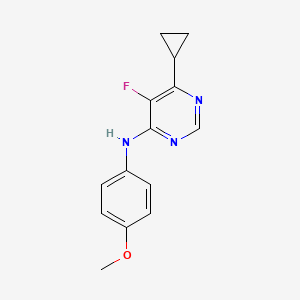
![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
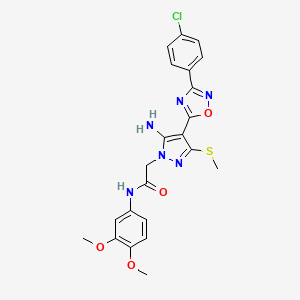

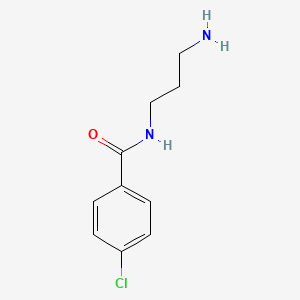
![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
